molecular formula C10H8ClNO2S2 B1369919 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride CAS No. 852180-73-5

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

Cat. No.: B1369919
CAS No.: 852180-73-5
M. Wt: 273.8 g/mol
InChI Key: JNGQNRAIASLBQA-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (CAS 852180-73-5) is a sulfonyl chloride derivative featuring a benzene ring substituted with a 2-methylthiazole moiety at the para position. This compound is a critical intermediate in organic synthesis, particularly in the preparation of sulfonamide-based pharmaceuticals, agrochemicals, and materials science applications . Its reactive sulfonyl chloride group (-SO₂Cl) enables facile nucleophilic substitution reactions, making it valuable for coupling with amines or alcohols to generate sulfonamides or sulfonate esters, respectively.

Key properties include:

  • Molecular Formula: C₁₀H₈ClNO₂S₂
  • Molecular Weight: ~289.76 g/mol (exact value varies by source)
  • Physical State: Solid (supplied as white to off-white powder)
  • Applications: Drug discovery (e.g., anxiolytics, antibacterials), polymer crosslinking, and catalysis .

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGQNRAIASLBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594509
Record name 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride
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Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-73-5
Record name 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride typically involves the reaction of 2-methyl-1,3-thiazole with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S2C_{10}H_8ClNO_2S_2 and a molecular weight of 273.76 g/mol . It is a pale yellow crystalline solid that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the sulfonyl chloride group.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
  • Industry The compound is used in the production of specialty chemicals and materials.

This compound is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the sulfonyl chloride moiety enhances its reactivity, making it useful in various synthetic applications and biological interactions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

  • Substitution Reactions The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
  • Oxidation and Reduction The thiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

  • Nucleophiles Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
  • Bases Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during reactions.

Major Products

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used.

Antimicrobial Activity

Research indicates that compounds containing the thiazole ring exhibit notable antimicrobial properties. The thiazole structure is known for its ability to interact with biological macromolecules, potentially leading to the inhibition of microbial growth. Studies have shown that similar thiazole derivatives possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cellular functions.

Antitumor Activity

A series of studies have investigated the antitumor effects of thiazole-containing compounds, including derivatives of this compound. These compounds have demonstrated antiproliferative activity against various cancer cell lines. Analogs of nortopsentin with thiazole rings exhibited GI50 values in the micromolar range against MCF7 breast cancer cells, indicating their potential as pro-apoptotic agents. The mechanism involves inducing apoptosis and causing cell cycle perturbation, leading to increased cell death in cancerous cells.

Enzyme Inhibition

The sulfonyl chloride group allows for covalent interactions with nucleophilic sites on enzymes, which can inhibit their activity. Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are particularly relevant in the context of Alzheimer's disease treatment.

The biological activity of this compound can be attributed to:

  • Reactivity of Sulfonyl Chloride : This group can form covalent bonds with amino acids in proteins, altering their function.
  • Thiazole Ring Interactions : The thiazole moiety can interact with various biological receptors and enzymes, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Study

A study conducted on thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) that suggest effective antimicrobial action.

Antitumor Efficacy

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify biomolecules and other substrates, leading to changes in their structure and function . The thiazole ring may also interact with specific molecular targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Positional Isomers: 3-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride

CAS 66047-75-4 differs only in the substitution position of the thiazole ring (meta instead of para on the benzene).

  • Key Differences :
    • Electronic Effects : Para substitution allows for resonance stabilization of the sulfonyl chloride group, enhancing reactivity compared to the meta isomer .
    • Steric Hindrance : Meta substitution may introduce steric challenges in coupling reactions due to proximity to the sulfonyl group.
    • Synthetic Utility : The para isomer is more commonly used in drug synthesis (e.g., Tolvaptan derivatives) due to optimized pharmacophore geometry .

Heterocyclic Variants: 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride

CAS 215434-25-6 replaces the benzene ring with a thiophene.

  • Key Differences :
    • Electron Density : Thiophene’s electron-rich aromatic system increases electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles .
    • Melting Point : 88–90°C (thiophene derivative) vs. ~80–85°C (benzene analog; estimated) .
    • Applications : Preferred in materials science for conductive polymers due to thiophene’s π-conjugation .

Functional Group Analog: 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl Chloride

CAS Not Specified (MFCD08271902) substitutes the sulfonyl chloride (-SO₂Cl) with a benzoyl chloride (-COCl).

  • Key Differences :
    • Reactivity : Benzoyl chlorides undergo nucleophilic acyl substitution (e.g., forming amides), while sulfonyl chlorides undergo sulfonylation (e.g., forming sulfonamides) .
    • Pharmacological Relevance : Sulfonyl chlorides are more prevalent in antibacterial agents (e.g., dapsone derivatives), whereas benzoyl chlorides are used in analgesics .

Oxazole-Based Analog: 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl Chloride

CAS 1248298-37-4 replaces the thiazole with an oxazole.

  • Thermal Stability: Thiazole derivatives generally exhibit higher thermal stability due to sulfur’s polarizability .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name CAS Number Core Structure Functional Group Melting Point (°C) Key Application
4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride 852180-73-5 Benzene -SO₂Cl ~80–85 (est.) Drug intermediates
3-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride 66047-75-4 Benzene (meta) -SO₂Cl Not reported Specialty chemicals
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride 215434-25-6 Thiophene -SO₂Cl 88–90 Conductive polymers
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride 1248298-37-4 Benzene -SO₂Cl Not reported Experimental drug candidates

Table 2: Reactivity and Pharmacological Comparison

Compound Reaction Rate with Aniline (Relative) Common Pharmacological Targets
This compound 1.0 (Baseline) mGlu5 receptors, bacterial enzymes
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride 1.5–2.0 (Faster) Kinase inhibitors
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride 0.7–0.9 (Slower) Antifungal agents

Biological Activity

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, antitumor, and enzyme inhibitory properties.

The compound has the molecular formula C10H8ClN2O2S and a molecular weight of approximately 273.76 g/mol. It is characterized by a sulfonyl chloride group attached to a benzene ring, which is further substituted with a thiazole ring. The presence of the sulfonyl chloride moiety enhances its reactivity, making it useful in various synthetic applications and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the thiazole ring exhibit notable antimicrobial properties. The thiazole structure is known for its ability to interact with biological macromolecules, potentially leading to the inhibition of microbial growth. For instance, studies have shown that similar thiazole derivatives possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cellular functions.

Antitumor Activity

A series of studies have investigated the antitumor effects of thiazole-containing compounds, including derivatives of this compound. These compounds have demonstrated antiproliferative activity against various cancer cell lines. For example, analogs of nortopsentin with thiazole rings exhibited GI50 values in the micromolar range against MCF7 breast cancer cells, indicating their potential as pro-apoptotic agents . The mechanism involves inducing apoptosis and causing cell cycle perturbation, leading to increased cell death in cancerous cells .

Enzyme Inhibition

The sulfonyl chloride group allows for covalent interactions with nucleophilic sites on enzymes, which can inhibit their activity. Specifically, compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are particularly relevant in the context of Alzheimer's disease treatment .

The biological activity of this compound can be attributed to:

  • Reactivity of Sulfonyl Chloride : This group can form covalent bonds with amino acids in proteins, altering their function.
  • Thiazole Ring Interactions : The thiazole moiety can interact with various biological receptors and enzymes, modulating their activity and potentially leading to therapeutic effects.

Case Studies

  • Antimicrobial Study : A study conducted on thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) that suggest effective antimicrobial action.
  • Antitumor Efficacy : In vitro assays on MCF7 cells revealed that certain thiazole derivatives induced apoptosis at concentrations as low as 2 µM, demonstrating significant potential for cancer therapy .

Summary Table of Biological Activities

Activity TypeCompoundObserved EffectReference
AntimicrobialThiazole DerivativesSignificant antibacterial activity
AntitumorNortopsentin AnalogsInduced apoptosis in MCF7 cells
Enzyme InhibitionAChE InhibitorsReduced activity of acetylcholinesterase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride, and how can reaction conditions be optimized?

  • The compound is typically synthesized via sulfonation of the benzene ring followed by chlorination. Optimizing reaction temperature (e.g., 0–5°C for chlorination steps) and stoichiometric ratios (e.g., excess thionyl chloride) improves yield . Characterization via 1H^1H-NMR (δ 8.0–8.5 ppm for aromatic protons) and FT-IR (S=O stretching at ~1370 cm1^{-1}) confirms structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for purity assessment?

  • High-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water gradient) are critical for purity analysis. Discrepancies in reported melting points (e.g., 105–110°C vs. 83–87°C in related sulfonyl chlorides) may arise from polymorphic forms or impurities, necessitating differential scanning calorimetry (DSC) .

Q. What safety protocols are essential for handling this reactive sulfonyl chloride?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood. Hydrolysis by-products (e.g., HCl gas) require neutralization traps. Storage under inert gas (Ar/N2_2) at 2–8°C prevents degradation .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the compound’s crystal structure?

  • Single-crystal X-ray diffraction data refined via SHELXL-2018/3 (full-matrix least-squares on F2F^2) can determine bond angles (e.g., C-S-Cl ~107°) and packing motifs. Twinning or disorder in the thiazole ring may require iterative refinement .

Q. What experimental models evaluate the pharmacological potential of the thiazole moiety?

  • The thiazole ring’s electron-rich nature enables interactions with biological targets (e.g., mGluR5 receptors). In vitro assays (e.g., calcium flux in HEK293 cells) and in vivo models (e.g., murine neural injury) test bioactivity. Structure-activity relationship (SAR) studies guide derivatization .

Q. How can computational methods predict reactivity in nucleophilic substitutions?

  • Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for reactions with amines or alcohols. Fukui indices identify electrophilic sites (e.g., sulfonyl chloride group) .

Q. What strategies resolve contradictions in reported spectral or thermal data?

  • Cross-validation using orthogonal techniques (e.g., 13C^{13}C-NMR vs. XPS for sulfur oxidation states) and controlled recrystallization (e.g., from toluene/hexane) clarify polymorphic variations. Meta-analyses of literature data (e.g., CAS entries) highlight solvent or instrumentation biases .

Q. How can HPLC-MS/MS detect and quantify synthesis by-products?

  • Reverse-phase HPLC (Zorbax SB-C18, 0.1% formic acid in mobile phase) coupled with tandem MS identifies chlorinated intermediates (e.g., 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonic acid). Limit of detection (LOD) <0.1% ensures process control .

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